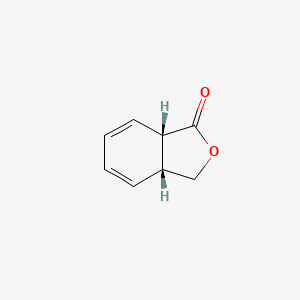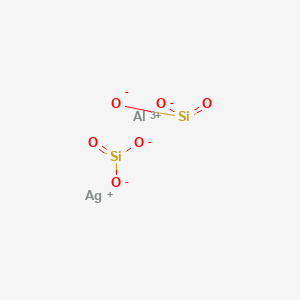
Silicic acid, aluminum silver salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid, aluminum silver salt is a compound that combines silicic acid with aluminum and silver ions Silicic acid itself is a weak acid formed by silicon, oxygen, and hydrogen, and is often found in aqueous solutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, aluminum silver salt typically involves the reaction of silicic acid with aluminum and silver salts. One common method is to mix an aqueous solution of silicic acid with aluminum nitrate and silver nitrate under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting product is filtered and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure consistent product quality. The final product is often purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Silicic acid, aluminum silver salt can undergo various chemical reactions, including:
Oxidation: The silver ions in the compound can be oxidized to form silver oxide.
Reduction: The aluminum ions can be reduced to metallic aluminum under certain conditions.
Substitution: The silicic acid component can participate in substitution reactions with other silicate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Silicate compounds such as sodium silicate or potassium silicate can be used in substitution reactions.
Major Products Formed
Oxidation: Silver oxide and aluminum oxide.
Reduction: Metallic aluminum and reduced silicate species.
Substitution: Various silicate derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Silicic acid, aluminum silver salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential antimicrobial properties, particularly the silver component.
Medicine: Explored for use in wound dressings and coatings due to its antimicrobial effects.
Industry: Utilized in the production of advanced materials and coatings with enhanced durability and resistance to corrosion.
Mecanismo De Acción
The mechanism of action of silicic acid, aluminum silver salt involves the interaction of its components with biological and chemical systems. The silver ions are known to disrupt microbial cell membranes, leading to cell death. The aluminum ions can interact with various biological molecules, affecting their function. The silicic acid component can form protective layers on surfaces, enhancing durability and resistance to environmental factors.
Comparación Con Compuestos Similares
Similar Compounds
Silicic acid, sodium salt: Similar in structure but contains sodium ions instead of aluminum and silver.
Silicic acid, potassium salt: Contains potassium ions and has different solubility and reactivity properties.
Aluminum silicate: A compound that combines aluminum and silicate without the silver component.
Uniqueness
Silicic acid, aluminum silver salt is unique due to the combination of aluminum and silver ions, which impart distinct properties such as enhanced antimicrobial activity and improved material durability. This makes it particularly valuable in applications where both antimicrobial properties and material strength are desired.
Propiedades
Número CAS |
63939-08-2 |
|---|---|
Fórmula molecular |
AgAlO6Si2 |
Peso molecular |
287.02 g/mol |
Nombre IUPAC |
aluminum;silver;dioxido(oxo)silane |
InChI |
InChI=1S/Ag.Al.2O3Si/c;;2*1-4(2)3/q+1;+3;2*-2 |
Clave InChI |
KCNCWIUEZFKZMO-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


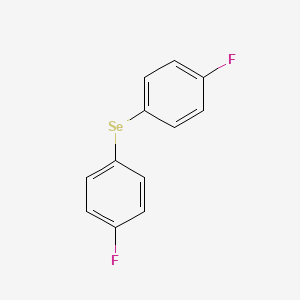
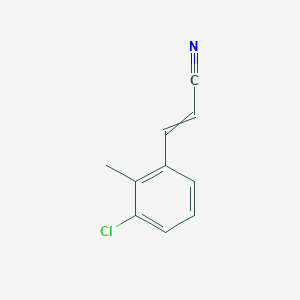
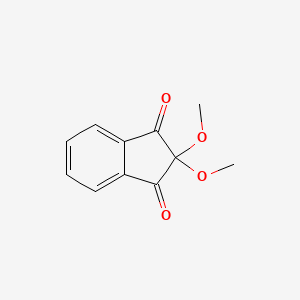
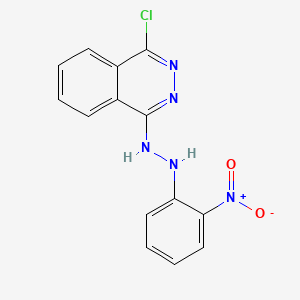
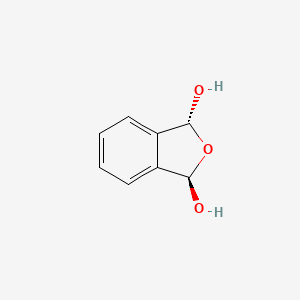
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
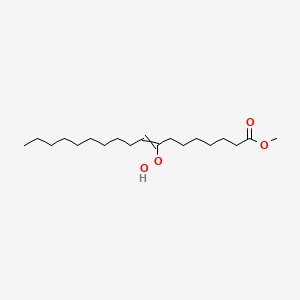
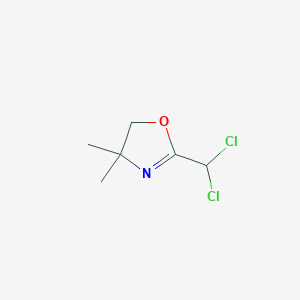
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
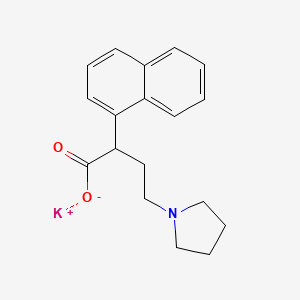
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
